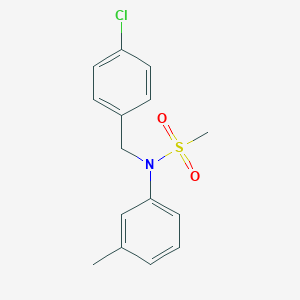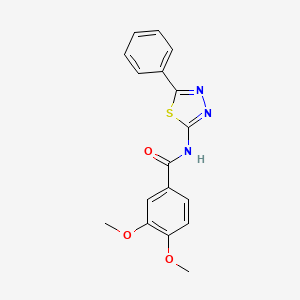![molecular formula C16H16N2O2S B5733527 N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5733527.png)
N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, also known as EFA or NSC 712570, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment. EFA is a small molecule that has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is not yet fully understood. However, studies have suggested that N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide may exert its anti-tumor effects through multiple pathways, including the induction of apoptosis, inhibition of angiogenesis, and disruption of microtubule function.
Biochemical and Physiological Effects:
N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to have a variety of biochemical and physiological effects. Studies have suggested that N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide may induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has also been shown to inhibit the growth of blood vessels, which can help to prevent the spread of cancer cells. Additionally, N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to disrupt microtubule function, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is its potential as a cancer treatment. Additionally, N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is a small molecule that can easily penetrate cell membranes, making it a promising candidate for further investigation. However, one limitation of N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is that its mechanism of action is not yet fully understood, which can make it difficult to optimize its use as a cancer treatment.
Orientations Futures
There are several future directions for research on N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide. One direction is to further investigate its mechanism of action in order to optimize its use as a cancer treatment. Additionally, further studies are needed to determine the optimal dosage and administration of N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide for cancer treatment. Finally, studies are needed to investigate the potential use of N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Méthodes De Synthèse
N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the reaction of 4-ethylphenylamine with carbon disulfide to form 4-ethylphenylcarbamodithioic acid, which is then reacted with 2-furoyl chloride to form the final product, N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide.
Applications De Recherche Scientifique
N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been extensively studied for its potential use in cancer treatment. Studies have shown that N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide exhibits anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to inhibit tumor growth in animal models, making it a promising candidate for further investigation as a potential cancer treatment.
Propriétés
IUPAC Name |
(E)-N-[(4-ethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-2-12-5-7-13(8-6-12)17-16(21)18-15(19)10-9-14-4-3-11-20-14/h3-11H,2H2,1H3,(H2,17,18,19,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMVYEGOFSJYGE-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(4-ethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B5733448.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5733460.png)
![N-(4-methoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5733463.png)
![methyl [3-(benzoylamino)phenoxy]acetate](/img/structure/B5733474.png)
![1-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B5733481.png)
![ethyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5733485.png)
![3-(5-nitro-2-furyl)acrylaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5733493.png)
![N,N-diethyl-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733506.png)

![N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5733538.png)

![N-cyclooctyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5733563.png)